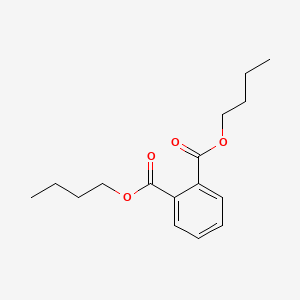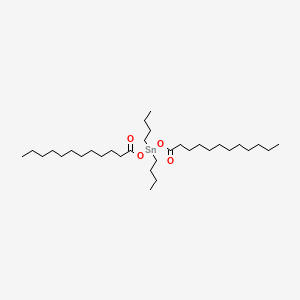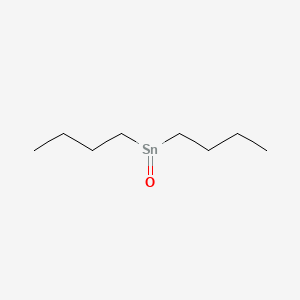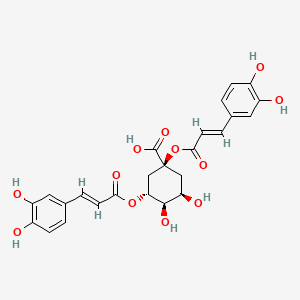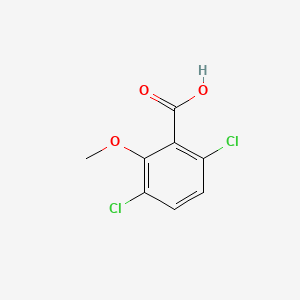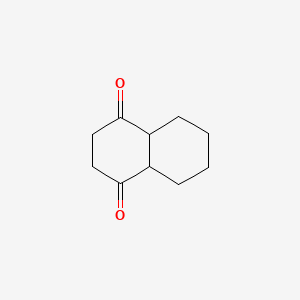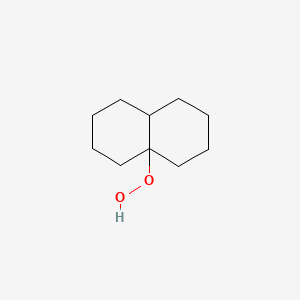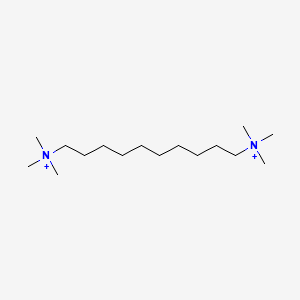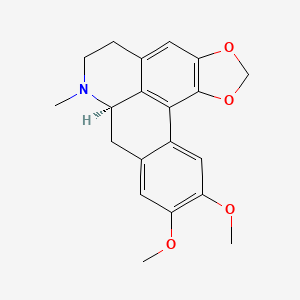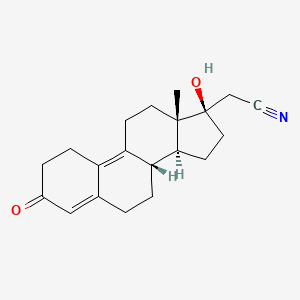
屈螺酮
描述
Dienogest is an oral progestin used for the treatment of endometriosis as monotherapy or contraception in combination with ethinylestradiol . It is an orally-active semisynthetic progestogen which also possesses the properties of 17α-hydroxyprogesterone . It is a derivative of 19-nortestosterone and has antiandrogenic properties .
Synthesis Analysis
The synthesis of Dienogest involves the use of female steroid-4, 9-diene-3,17-diketone (I) as a raw material . The process includes protection of 3 ketone groups, epoxidation, cyaniding open loop system, and deprotection .
Molecular Structure Analysis
Dienogest is a steroid hormone that is 17beta-hydroxy-3-oxoestra-4,9-diene substituted at position 17 by a cyanomethyl group .
Chemical Reactions Analysis
Dienogest undergoes rapid direct photolysis, forming complex photoproduct mixtures across the pH range examined (pH 2 to 7) . Identified products include three photohydrates that account for 80% of the converted mass at pH 7 and revert back to parent dienogest in the absence of light .
Physical And Chemical Properties Analysis
Dienogest has a molecular formula of C20H25NO2 and a molecular weight of 311.42 g/mol . It is a 17beta-hydroxy steroid, a 3-oxo-Delta (4) steroid, a steroid hormone and an aliphatic nitrile .
科学研究应用
Endometriosis Treatment
Dienogest (DNG) is a progestin and 19-nortestosterone derivative approved for endometriosis treatment in Europe since 2009 . Its primary mechanism of action involves high selectivity for progesterone receptors (PGRs), which restricts serum estrogen levels by preventing ovulation. This indirect control of endometriosis has proven effective in reducing postoperative recurrence rates and alleviating symptoms.
In Vitro Fertilization and Embryo Transfer (IVF-ET) Outcomes
Research has explored DNG’s impact on IVF-ET outcomes in patients with endometriosis. A systematic review and meta-analysis found that DNG treatment exhibited similar effects to non-DNG treatment in terms of primary and secondary outcomes. Notably:
- However, DNG had lower clinical pregnancy and live birth rates than long gonadotropin-releasing hormone agonist (GnRH-a) treatment .
Comparison with Other Therapies
DNG’s efficacy has been compared to other treatments:
- In terms of recurrence and pregnancy rates, DNG outperformed danazol, gestrinone, and mifepristone .
Chinese Women and Phase 3 Study
A placebo-controlled, randomized, double-blind Phase 3 study in Chinese women demonstrated DNG’s effectiveness in treating endometriosis .
Clinical Considerations
Progestins, including DNG, remain crucial for endometriosis suppression. Expert literature reviews recommend DNG as an important option, considering various clinical factors when treating endometriosis .
作用机制
- Additionally, it suppresses estrogen production, indirectly controlling endometriosis by preventing ovulation and directly promoting apoptosis and reducing proliferation of endometriotic cells .
- Dienogest’s effects involve multiple pathways:
Target of Action
Mode of Action
Biochemical Pathways
未来方向
Dienogest has been shown to be effective in reducing the rate of cyst recurrence compared with placebo . It is superior to placebo and similar to GnRHa in decreasing the rate of recurrence after endometriosis surgery . Future challenges include managing bleeding irregularities that can occur with this treatment .
属性
IUPAC Name |
2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFLJNIPTRTECV-FUMNGEBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891478 | |
| Record name | Dienogest | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Dienogest | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Dienogest acts as an agonist at the progesterone receptor (PR) with weak affinity that is comparable to that of progesterone but has a very potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use. It promotes antiproliferative, immunologic and antiangiogenic effects on endometrial tissue. Dienogest reduces the level of endogenous production of oestradiol and thereby suppressing the trophic effects of oestradiol on both the eutopic and ectopic endometrium. Continous administration of dienogest results in hyperprogestogenic and moderately hypoestrogenic endocrine environment, which causes initial decidualization of endometrial tissue. It is an antagonist at androgen receptors, improve androgenic symptoms such as acne and hirsutism. | |
| Record name | Dienogest | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dienogest | |
CAS RN |
65928-58-7 | |
| Record name | Dienogest | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65928-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dienogest [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065928587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dienogest | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dienogest | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17α-cyanomethyl-17β-hydroxy-estra-4,9-di-ene-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIENOGEST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46M3EV8HHE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
210-218 | |
| Record name | Dienogest | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dienogest interact with its target in the body?
A1: Dienogest is a synthetic steroid that primarily acts as a selective progesterone receptor agonist. [, , , ] This means it binds to the progesterone receptor, mimicking the effects of the naturally occurring hormone progesterone. [, , , , ]
Q2: What are the downstream effects of Dienogest binding to the progesterone receptor?
A2: Upon binding, Dienogest exerts its effects by:
- Suppressing cell proliferation: Dienogest inhibits the growth of endometrial cells, including those found in endometriotic lesions. [, , , , ] This is partly achieved by downregulating cyclin D1 gene expression, a key regulator of the cell cycle. []
- Inducing apoptosis: Dienogest promotes programmed cell death in endometriotic cells, further contributing to lesion reduction. []
- Modulating Endoplasmic Reticulum Stress: Research suggests Dienogest may enhance ER stress in endometriotic stromal cells, impacting cell survival, growth, and invasion through mechanisms involving CHOP upregulation. []
- Reducing inflammation: Dienogest may help reduce inflammation associated with endometriosis, although the exact mechanisms are still being investigated. [, , ]
- Inhibiting angiogenesis: By suppressing vascular endothelial growth factor (VEGF)-mediated angiogenesis, Dienogest may limit the growth and development of endometriotic lesions. [, , ]
Q3: What is the molecular formula and weight of Dienogest?
A3: The molecular formula of Dienogest is C20H25NO2, and its molecular weight is 311.42 g/mol. [, ]
Q4: Is there any spectroscopic data available for Dienogest?
A4: While the provided research articles do not delve into detailed spectroscopic characterization, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been employed to identify Dienogest and its metabolites. [, ] These techniques help confirm the structure and track its transformation in various environments.
Q5: How stable is Dienogest under different conditions?
A5: While specific stability data isn't extensively detailed in these articles, they highlight that Dienogest undergoes rapid photolysis in sunlit surface water, forming various photoproducts. [, ] This suggests environmental factors can impact its stability. Further research focusing on stability in different formulations and storage conditions would be beneficial.
Q6: Does Dienogest exhibit any catalytic properties?
A6: The provided research focuses on Dienogest's pharmacological properties as a synthetic progestin. There is no indication of catalytic properties or applications within these studies.
Q7: How do structural modifications impact Dienogest's activity?
A8: While the provided research doesn't directly investigate SAR through structural modifications of Dienogest, it highlights the importance of its structure for its progestogenic activity. [, ] Modifications to the core structure could potentially alter its binding affinity to the progesterone receptor and subsequently its pharmacological effects.
Q8: What is the ADME profile of Dienogest?
A8: Dienogest exhibits:
- Rapid Absorption: It is quickly absorbed after oral administration, reaching peak plasma concentrations within 1.5 hours. [, , ]
- High Bioavailability: Approximately 91% of orally administered Dienogest is available to the body. []
- Dose-Dependent Pharmacokinetics: Its behavior in the body is influenced by the administered dose within the range of 1-8 mg. []
Q9: How does Dienogest exert its therapeutic effect in vivo?
A12: Dienogest's therapeutic efficacy in endometriosis stems from its ability to create a hypoestrogenic (low estrogen) and hyperprogestogenic (high progesterone) environment in the body. [, , , ] This leads to the suppression of endometrial tissue growth and a reduction in inflammation associated with endometriosis.
Q10: What in vitro and in vivo models have been used to study Dienogest's efficacy?
A10: Researchers have employed various models to investigate Dienogest's effects:
- Cell-Based Assays: Immortalized human endometrial epithelial and stromal cell lines have been utilized to study the direct impact of Dienogest on cell proliferation, gene expression, and other cellular processes. [, , , , ]
- Animal Models: Rodent models of endometriosis, where endometrial tissue is surgically implanted into the peritoneal cavity, have been valuable in investigating Dienogest's effects on lesion size, immune system modulation, and bone mineral density. [, , , ]
- Clinical Trials: Numerous clinical trials (randomized controlled trials, open-label studies, observational studies) have been conducted to assess the efficacy and safety of Dienogest in women with endometriosis, primarily focusing on its impact on pain symptoms, endometrioma size, and recurrence rates. [, , , , , , , , , , , ]
Q11: Are there any known resistance mechanisms to Dienogest?
A11: While the provided research doesn't extensively detail specific resistance mechanisms, it's important to consider that individual responses to hormonal therapies can vary. Factors influencing effectiveness might include the severity and location of endometriosis, individual receptor sensitivity, and potential genetic predispositions.
Q12: What biomarkers are relevant to Dienogest treatment and monitoring?
A12:
- CA-125: This tumor marker, often elevated in endometriosis, has been studied as a potential indicator of treatment response to Dienogest. []
- Pro-inflammatory cytokines and chemokines: Monitoring the levels of these molecules in peritoneal fluid may provide insights into Dienogest's anti-inflammatory effects and its impact on the endometriosis microenvironment. []
- Anti-Müllerian Hormone (AMH): While primarily a marker of ovarian reserve, AMH levels have been investigated in the context of Dienogest treatment for endometriomas, assessing potential impact on ovarian function. []
Q13: What analytical methods are used to characterize and quantify Dienogest?
A13:
- Radioimmunoassay (RIA): This highly sensitive technique has been utilized to quantify Dienogest concentrations in both plasma and saliva samples. [, ]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity for measuring Dienogest levels in biological samples, particularly for pharmacokinetic studies. []
- Immunohistochemistry (IHC): This technique allows researchers to visualize and quantify the expression of specific proteins within tissues, such as Ki67 (a marker of cell proliferation) and aromatase, providing insights into Dienogest's effects on endometriotic lesions. []
Q14: What is known about the environmental fate and potential impact of Dienogest?
A19: Research indicates that Dienogest undergoes rapid photolysis when exposed to sunlight in surface water, forming a complex mixture of photoproducts. [] This highlights the need for further investigation into its environmental persistence, potential ecotoxicological effects, and strategies for mitigation.
Q15: Is there information available on the dissolution and solubility of Dienogest?
A15: While the provided research doesn't delve into detailed studies on Dienogest's dissolution and solubility, these factors are crucial for its bioavailability and efficacy, especially considering its oral administration. Further investigations into its solubility in various media and its dissolution rate from different formulations would be beneficial.
Q16: Have the analytical methods used for Dienogest been validated?
A16: While the research articles mention the use of RIA and LC-MS/MS for Dienogest quantification, specific details regarding the validation of these methods (e.g., accuracy, precision, specificity) are not extensively discussed within the scope of these studies.
Q17: What measures are in place to ensure the quality and consistency of Dienogest?
A17: The provided research articles primarily focus on the scientific and clinical aspects of Dienogest. Specific details regarding quality control and assurance measures during development, manufacturing, and distribution are not addressed within these studies.
Q18: What is known about the biocompatibility and biodegradability of Dienogest?
A18: While the research highlights Dienogest's use in treating a medical condition, specific details regarding its biocompatibility beyond its intended use and its environmental biodegradability are not extensively discussed.
Q19: What are some alternatives to Dienogest for treating endometriosis?
A19: Several alternatives to Dienogest exist for managing endometriosis, each with its own mechanism of action, efficacy, and side effect profile. Some commonly used options include:
- Other Progestins: Medroxyprogesterone acetate (MPA), norethindrone acetate (NETA), and the levonorgestrel-releasing intrauterine system (LNG-IUS) are examples of progestins used to treat endometriosis-related pain and suppress endometrial tissue growth. [, , ]
- Gonadotropin-Releasing Hormone (GnRH) Agonists: Medications like leuprolide acetate (LA) suppress estrogen production, inducing a temporary "menopausal" state to reduce endometriotic lesions. [, , , ]
- Combined Oral Contraceptives (COCs): While not specifically designed for endometriosis, COCs can help manage pain symptoms by regulating menstrual cycles and reducing endometrial tissue growth. [, ]
Q20: Are there any specific guidelines for the disposal of Dienogest?
A20: The research articles do not address specific waste management guidelines for Dienogest. It's crucial to follow pharmaceutical waste disposal regulations to minimize environmental contamination and potential risks.
Q21: What research infrastructure and resources are essential for studying Dienogest?
A21: Key resources include:
- Cell Culture Facilities: Necessary for conducting in vitro studies using endometrial cell lines. [, , , , ]
- Animal Research Facilities: Essential for in vivo studies using rodent models of endometriosis. [, , , ]
- Analytical Equipment: Access to RIA, LC-MS/MS, and IHC equipment is crucial for quantifying Dienogest, analyzing its metabolites, and studying its effects on tissues. [, , , ]
- Clinical Trial Networks: Collaboration with healthcare professionals and institutions is essential for conducting clinical trials to evaluate Dienogest's efficacy and safety in patients. [, , , , , , , , , , , ]
Q22: What are some key milestones in the research and development of Dienogest?
A22: While the provided articles do not offer a comprehensive historical overview, key milestones likely include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




